BENGHE Foundational & Exploratory

Check Availability & Pricing

YTR107: A Novel Radiosensitizer
Reprogramming the Tumor Microenvironment
Through Nucleophosmin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YTR107

Cat. No.: B15584608

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YTR107 is a novel small molecule inhibitor of nucleophosmin (NPM1), a multifunctional protein
frequently overexpressed in solid tumors. Initially identified as a potent radiosensitizer that
enhances the efficacy of ionizing radiation by disrupting DNA damage repair in cancer cells,
emerging evidence now points towards a broader and more profound impact of YTR107 on the
tumor microenvironment (TME). By targeting NPM1, YTR107 not only directly compromises
tumor cell survival but also has the potential to dismantle the immunosuppressive network
within the TME, thereby unleashing a robust anti-tumor immune response. This technical guide
provides a comprehensive overview of the core mechanisms of YTR107, focusing on its dual
role as a direct-acting radiosensitizer and an immunomodulatory agent. We present a
compilation of the available quantitative data, detailed experimental protocols for key assays,
and visual representations of the underlying signaling pathways and experimental workflows to
facilitate further research and development of this promising therapeutic agent.

Introduction: The Dual Challenge of Radioresistance
and Immune Evasion

The efficacy of radiotherapy, a cornerstone of cancer treatment, is often limited by intrinsic or
acquired radioresistance of tumor cells.[1] Concurrently, the tumor microenvironment (TME)
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presents a formidable barrier to effective cancer therapy, characterized by a complex interplay
of cancer cells, stromal cells, and immune cells that collectively foster an immunosuppressive
milieu.[2] Overcoming these intertwined challenges requires therapeutic strategies that can
simultaneously enhance the direct cytotoxic effects of radiation on tumor cells and remodel the
TME to favor anti-tumor immunity.

YTR107, a 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)trione, has been
identified as a promising agent that addresses this dual challenge.[3] Its primary mechanism of
action is the inhibition of nucleophosmin (NPM1), a chaperone protein that plays a pivotal role
in DNA repair, ribosome biogenesis, and cell cycle control.[3][4] This guide delves into the
multifaceted impact of YTR107, with a particular focus on its potential to modulate the TME.

Core Mechanism of Action: Inhibition of
Nucleophosmin and Radiosensitization

YTR107 was discovered through a forward chemical genetics screen for compounds that could
sensitize cancer cells to ionizing radiation.[3] Subsequent studies have elucidated its direct
molecular target and mechanism of action.

YTR107 Directly Binds to and Inhibits Nucleophosmin
(NPM1)

Affinity-based solid-phase resin capture followed by liquid chromatography/tandem mass
spectrometry identified NPM1 as the direct binding target of YTR107.[3] YTR107 has been
shown to bind to the N-terminal oligomerization domain of NPM1, disrupting its pentameric
structure, which is crucial for its function.[5][6]

Disruption of the DNA Damage Response

A key function of NPML1 is its involvement in the DNA damage response (DDR). Following DNA
double-strand breaks (DSBs) induced by ionizing radiation, phosphorylated NPM1 (pT199-
NPM1) is recruited to the sites of damage, where it co-localizes with yH2AX, a marker of DSBs,
and facilitates DNA repair.[3][4] YTR107, by inhibiting NPM1, prevents its shuttling to these
DNA damage foci.[3][7] This disruption of the DDR leads to an accumulation of unrepaired
DSBs, ultimately resulting in enhanced cancer cell death following radiation.[3][7]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.637675/full
https://www.benchchem.com/product/b15584608?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3195947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3195947/
https://www.researchgate.net/publication/51606336_The_Novel_Chemical_Entity_YTR107_Inhibits_Recruitment_of_Nucleophosmin_to_Sites_of_DNA_Damage_Suppressing_Repair_of_DNA_Double-Strand_Breaks_and_Enhancing_Radiosensitization
https://www.benchchem.com/product/b15584608?utm_src=pdf-body
https://www.benchchem.com/product/b15584608?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3195947/
https://www.benchchem.com/product/b15584608?utm_src=pdf-body
https://www.benchchem.com/product/b15584608?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3195947/
https://www.benchchem.com/product/b15584608?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4105849/
https://edrn.nci.nih.gov/data-and-resources/publications/25035215-2408-targeting-nucleophosmin-1-represents-a-rational-strategy-for-radiation-sensitization/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3195947/
https://www.researchgate.net/publication/51606336_The_Novel_Chemical_Entity_YTR107_Inhibits_Recruitment_of_Nucleophosmin_to_Sites_of_DNA_Damage_Suppressing_Repair_of_DNA_Double-Strand_Breaks_and_Enhancing_Radiosensitization
https://www.benchchem.com/product/b15584608?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3195947/
https://pubmed.ncbi.nlm.nih.gov/21878537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3195947/
https://pubmed.ncbi.nlm.nih.gov/21878537/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Quantitative Data: YTR107-Mediated
Radiosensitization and Tumor Growth Delay

The efficacy of YTR107 as a radiosensitizer has been quantified in various cancer cell lines

and in vivo models.

Table 1: Dose Modifying Factors (DMF) for YTR107 in
Vari : ~oll Li

Dose Modifying

. YTR107
Cell Line Cancer Type . Factor (DMF) at
Concentration (pM) .
10% Survival

Colorectal

HT29 _ 25 >1.5
Adenocarcinoma

D54 Glioblastoma 25 >15

PANC1 Pancreatic Carcinoma 25 >1.5
Breast

MDA-MB-231 ) 25 >1.5
Adenocarcinoma
Non-Small Cell Lung

H460 25 >1.5

Cancer

Data summarized from Sekhar et al.[3]

Table 2: In Vivo Efficacy of YTR107 in Combination with
Radiation in an HT29 Xenograft Model

Time to 4-Fold Increase in Tumor Volume

Treatment Group

(Days)
Untreated Control 5
YTR107 (10 mg/kg) alone 6
Radiation (3 Gy x 7) alone 7
YTR107 (10 mg/kg) + Radiation (3 Gy x 7) 32
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Data summarized from Sekhar et al.[3]

Impact on the Tumor Microenvironment: A Paradigm
Shift

While the direct radiosensitizing effects of YTR107 are well-documented, recent discoveries
regarding the role of NPML1 in tumor immunology suggest a novel and significant impact of
YTR107 on the TME.

NPM1 as a Key Regulator of Tumor Immune Evasion

A groundbreaking study has revealed that high levels of NPM1 expression in tumors correlate
with poor patient survival and are associated with an immunosuppressive TME.[8][9]
Mechanistically, NPM1 has been shown to sequester the transcription factor Interferon
Regulatory Factor 1 (IRF1).[8][9] This sequestration prevents IRF1 from binding to the
promoters of NIrc5 and Ciita, master regulators of Major Histocompatibility Complex (MHC)
class | and class Il gene expression, respectively.[8][9] The resulting downregulation of MHC
molecules on the surface of tumor cells impairs antigen presentation to T cells, leading to
immune evasion.[8][9]

YTR107's Potential to Reverse Immune Suppression

By inhibiting NPM1, YTR107 is hypothesized to release IRF1, leading to the upregulation of
MHC class | and Il molecules on tumor cells. This would enhance tumor antigen presentation
and subsequent recognition and killing by CD8+ and CD4+ T cells. Furthermore, loss of NPM1
has been shown to lead to a more inflamed TME, characterized by increased infiltration of
activated CD8+ T cells and a reduction in immunosuppressive myeloid cells.[8][10]

Induction of Inmunogenic Cell Death (ICD)

The combination of YTR107 and radiation, which leads to substantial DNA damage, is a potent
trigger of immunogenic cell death (ICD).[11][12][13] ICD is a form of regulated cell death that is
accompanied by the release of damage-associated molecular patterns (DAMPS), including:

o Surface-exposed Calreticulin (CRT): An "eat-me" signal for dendritic cells (DCs).
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» Secreted Adenosine Triphosphate (ATP): A "find-me" signal that attracts antigen-presenting
cells.

» Released High Mobility Group Box 1 (HMGB1): A pro-inflammatory cytokine that promotes
DC maturation and T cell activation.

The release of these DAMPs can transform the TME from an immunosuppressive to an
immunostimulatory state, fostering a robust and durable anti-tumor immune response.[12][14]
[15]

Signaling Pathways and Experimental Workflows
Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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